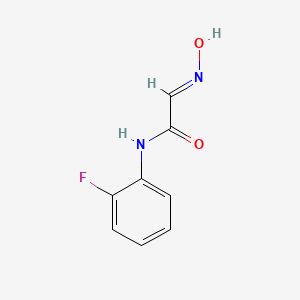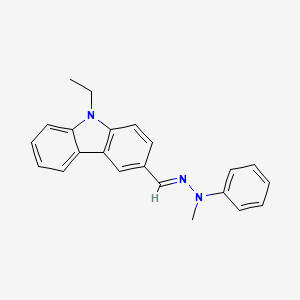
9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole: is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.43 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photonic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Methyl-N-phenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the hydrazone moiety.
Substitution: Halogenated or sulfonated carbazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of organic photoconductors and charge-transporting materials .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole involves its interaction with specific molecular targets, primarily in electronic applications. The compound acts as a charge-transporting molecule, facilitating the movement of electrons or holes in electronic devices . This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone
- 9-Ethyl-3-carbazolecarboxaldehyde
- 9-Methyl-9H-carbazole-2-carbaldehyde
Comparison:
- 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is unique due to its specific hydrazone moiety, which imparts distinct electronic properties .
- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone has a similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity .
- 9-Ethyl-3-carbazolecarboxaldehyde lacks the hydrazone moiety, making it less suitable for certain electronic applications .
Properties
CAS No. |
75232-44-9 |
|---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |
InChI |
InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16- |
InChI Key |
QYXUHIZLHNDFJT-KQWNVCNZSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)
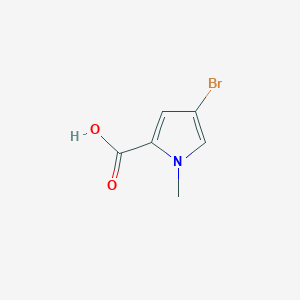
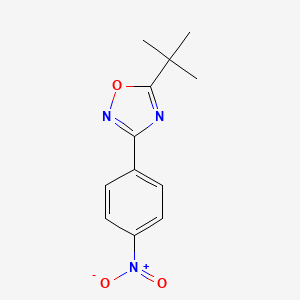
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
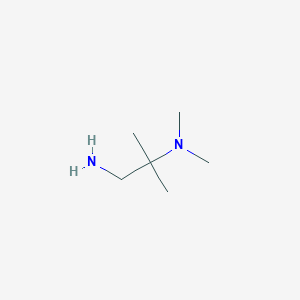
![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
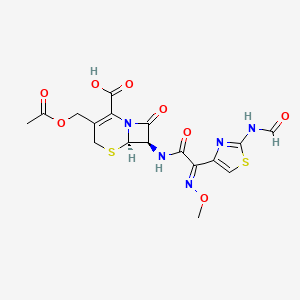
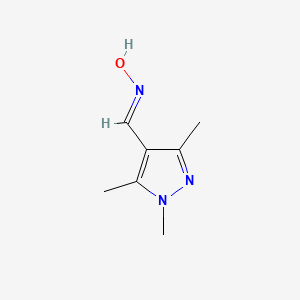
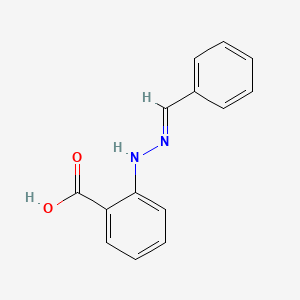
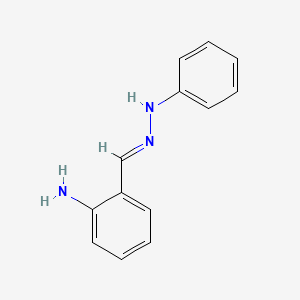
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
